Synthesis of Dimethyl Adipate: A Technical Guide to the Esterification of Adipic Acid with Methanol
Synthesis of Dimethyl Adipate: A Technical Guide to the Esterification of Adipic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl adipate from adipic acid and methanol. Dimethyl adipate is a versatile chemical intermediate and an environmentally friendly solvent with applications in various industries, including pharmaceuticals, coatings, and plasticizers.[1][2] This document details the underlying reaction mechanism, provides in-depth experimental protocols, and presents key quantitative data to facilitate understanding and replication.
Core Reaction Mechanism: Fischer-Speier Esterification
The synthesis of dimethyl adipate from adipic acid and methanol proceeds via a Fischer-Speier esterification.[3][4][5] This acid-catalyzed reaction involves the nucleophilic attack of methanol on the carbonyl carbon of adipic acid. Given that adipic acid is a dicarboxylic acid, the esterification occurs in a stepwise manner, first forming monomethyl adipate as an intermediate, which then undergoes a second esterification to yield dimethyl adipate.[6] The overall reaction is reversible and driven to completion by either using an excess of one reactant (typically methanol) or by removing the water produced during the reaction.[3][4]
The mechanism, catalyzed by a Brønsted or Lewis acid, can be summarized in the following steps for each carboxylic acid group:
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Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the ester product.
This sequence of steps is repeated for the second carboxylic acid group to form the final product, dimethyl adipate.
Caption: Fischer-Speier esterification mechanism for adipic acid.
Experimental Protocols
The synthesis of dimethyl adipate can be performed under various conditions, with or without a catalyst. Continuous processes involving pre-esterification and double-esterification stages have also been developed for industrial-scale production.[6][7][8]
General Laboratory-Scale Batch Esterification (Catalytic)
This protocol is based on studies using solid acid catalysts like Amberlyst-15.[1]
Materials and Equipment:
-
Three-necked glass reactor
-
Reflux condenser
-
Stirrer
-
Heating mantle with temperature controller
-
Adipic acid
-
Methanol
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Vacuum heater (for catalyst preparation)
Procedure:
-
Catalyst Preparation: If using a solid catalyst like Amberlyst-15, dry it in a vacuum heater at 383 K for 3 hours before use.[1]
-
Reaction Setup: Assemble the three-necked reactor with the stirrer and reflux condenser.
-
Charging Reactants: Charge a pre-determined molar ratio of adipic acid and methanol into the reactor.[1] An excess of methanol is typically used to shift the equilibrium towards the product.[1]
-
Initiating the Reaction: Heat the mixture to the desired reaction temperature (e.g., 313-333 K) with constant stirring.[1]
-
Catalyst Addition: Once the desired temperature is reached, add a known amount of the catalyst to the reactor and start timing the reaction.[1]
-
Reaction Monitoring: The reaction is typically run for several hours. Samples can be taken at regular intervals to monitor the conversion of adipic acid.
-
Product Isolation: After the reaction is complete, the catalyst (if solid) is removed by filtration. The excess methanol and water are then removed by distillation to yield crude dimethyl adipate, which can be further purified by vacuum distillation.
Continuous Esterification Process
This process, described in patent literature, is suitable for larger-scale production and often involves two stages.[6][7][8]
Stage 1: Pre-esterification (Non-catalytic or Catalytic)
-
Adipic acid and methanol are mixed and fed into a pre-esterification reactor, which can be a tubular reactor.[7]
-
The mixture is heated to a temperature between 90-180°C under pressure (0.05-3 MPa).[7] In some variations, methanol is introduced as steam.[6]
-
This initial stage results in a significant conversion of adipic acid to a mixture of monomethyl adipate and dimethyl adipate.[6]
Stage 2: Double Esterification
-
The product from the pre-esterification reactor is then fed into a second reactor, often a catalytic rectifying tower.[7]
-
In this stage, the material is contacted with methanol vapor in the presence of a catalyst to drive the reaction to completion.[7]
-
The final product, dimethyl adipate, is collected from the bottom of the tower, while excess methanol and water are removed from the top.[7]
Caption: Batch vs. Continuous experimental workflows.
Quantitative Data
The efficiency of dimethyl adipate synthesis is influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants.
Reaction Conditions and Performance
| Parameter | Value Range | Catalyst | Observations | Reference |
| Temperature | 313 - 343.2 K | Amberlyst-15, Amberlyst-35 | Reaction rate and acid conversion increase with temperature.[1][9] | [1][9] |
| Methanol to Adipic Acid Molar Ratio | 10:1 to 20:1 | Amberlyst-15 | Increasing the ratio shifts the equilibrium towards the product, but ratios above 15:1 show no significant increase in conversion.[1] | [1] |
| Catalyst Loading | 5% - 10% w/w | Amberlyst-15 | Higher catalyst loading leads to a higher reaction rate.[1] | [1] |
| Pre-esterification Temperature | 90 - 180 °C | None | Achieves high initial conversion of adipic acid.[7] | [7] |
| Pre-esterification Pressure | 0.05 - 3 MPa | None | [7] | |
| Double Esterification Temperature | 120 °C | Not specified | [6] | |
| Double Esterification Pressure | 4.0 MPa | Not specified | [6] |
Kinetic and Thermodynamic Data
| Parameter | Value | Catalyst | Method/Conditions | Reference |
| Activation Energy (Forward Reaction) | 14.471 kJ/mol | Amberlyst-15 | Pseudo-homogeneous model | [1] |
| Activation Energy (Forward Reaction) | 51.74 kJ/mol | Amberlyst-35 | Quasi-homogeneous model | [9] |
| Activation Energy (Backward Reaction) | 45.28 kJ/mol | Amberlyst-35 | Quasi-homogeneous model | [9] |
Yield and Conversion Data
| Catalyst | Temperature (K) | Methanol:Adipic Acid Ratio | Adipic Acid Conversion | Dimethyl Adipate Content | Reference |
| Not specified | 413 | - | 97.2% | 37.3% (after pre-esterification) | [6] |
| Not specified | 423 | - | 97.2% | 35.8% (after pre-esterification) | [8] |
| Immobilized Candida antarctica lipase B | - | - | - | 9% Yield | [10] |
This guide provides a foundational understanding of the synthesis of dimethyl adipate from adipic acid and methanol. The provided data and protocols can serve as a starting point for further research and process development. For specific applications, optimization of the reaction conditions may be necessary to achieve desired yields and purity.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for producing dimethyl adipate from adipic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102442905A - Method for preparing dimethyl adipate by continuous esterification - Google Patents [patents.google.com]
- 8. CN111320543A - Method for producing dimethyl adipate from adipic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl adipate synthesis - chemicalbook [chemicalbook.com]
